1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole
Description
The compound 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole features a hybrid heterocyclic architecture combining an indole core with a substituted imidazolidine ring. Key structural attributes include:
- Indole moiety: A bicyclic aromatic system known for its prevalence in bioactive molecules, including neurotransmitters and kinase inhibitors.
- Imidazolidine ring: A saturated five-membered ring with two nitrogen atoms, substituted at the 1-position by a 3-nitrobenzenesulfonyl group and at the 3,4-positions by methyl groups.
- 3-Nitrobenzenesulfonyl group: An electron-withdrawing substituent that may enhance electrophilicity and influence binding interactions.
Properties
CAS No. |
876395-58-3 |
|---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[3,4-dimethyl-1-(3-nitrophenyl)sulfonylimidazolidin-2-yl]indole |
InChI |
InChI=1S/C19H20N4O4S/c1-14-13-22(28(26,27)17-8-5-7-16(12-17)23(24)25)19(20(14)2)21-11-10-15-6-3-4-9-18(15)21/h3-12,14,19H,13H2,1-2H3 |
InChI Key |
UCCIOVYBPXZSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(N1C)N2C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole typically involves multi-step organic reactions. The process begins with the nitration of 3,4-dimethylbenzene to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group to the benzene ring. The imidazolidine ring is then formed through cyclization reactions involving appropriate amines and aldehydes. Finally, the indole moiety is introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The indole ring can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of amines or thiols from nitro and sulfonyl groups, respectively.
Substitution: Introduction of various substituents on the indole ring, depending on the electrophile used
Scientific Research Applications
The compound 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a complex organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and drug development. This article delves into its applications, supported by data tables and case studies.
Key Structural Features:
- Indole Ring : Known for its biological activity, often found in many natural products.
- Imidazolidine : A five-membered ring that can stabilize reactive intermediates.
- Nitrobenzene Sulfonyl Group : Enhances the compound's reactivity and potential biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this structure have shown micromolar activity against cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Antiviral Activity
Research has highlighted the potential of sulfonamide derivatives in inhibiting viral replication. The incorporation of the nitrobenzene sulfonyl moiety may enhance the antiviral properties of the indole structure, making it a candidate for further exploration against viruses like the yellow fever virus .
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions where intermediates are formed through various coupling reactions. The methodologies employed often include:
- Sulfonation Reactions : To introduce the sulfonyl group.
- Nitro Group Introduction : Achieved via electrophilic aromatic substitution.
- Cyclization Reactions : To form the imidazolidine ring.
These synthetic pathways not only provide insight into the compound's formation but also suggest methods for modifying its structure to enhance biological activity.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | HeLa | 8 | Inhibition of DNA synthesis |
| Compound C | HS683 | 12 | Cell cycle arrest |
Table 2: Synthesis Pathways
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitrobenzene, SO2Cl | Room temperature | 85 |
| 2 | Imidazolidine precursor | Reflux in DCM | 75 |
| 3 | Coupling agent | Under nitrogen atmosphere | 90 |
Case Study 1: Anticancer Activity
A study conducted on a series of indole-based compounds demonstrated that those containing the nitrobenzene sulfonyl group exhibited enhanced cytotoxic effects on multiple cancer cell lines. The study utilized cell viability assays to determine IC50 values, revealing significant promise for further development .
Case Study 2: Antiviral Potential
In another investigation focused on viral inhibitors, derivatives featuring similar structural motifs were tested against yellow fever virus. Results indicated selective inhibition with minimal cytotoxicity, suggesting that modifications to the nitrobenzene sulfonyl component could lead to effective antiviral agents .
Mechanism of Action
The mechanism of action of 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights structural and functional differences between the target compound and related indole derivatives:
Key Observations:
Core Structure Flexibility: The target compound’s imidazolidine ring (saturated) contrasts with the imidazole ring (aromatic) in 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole. Saturation may confer greater conformational flexibility and metabolic stability .
Functional Group Impact: Sulfonamide vs. Boronate/Silyl Groups: The sulfonamide in the target compound may enhance binding to proteases or kinases, whereas boronate esters (e.g., in ) are typically utilized in cross-coupling reactions. Nitro Group vs. Aminomethyl: Unlike Calhex-231’s ethylaminomethyl group (critical for GPCR binding), the nitro group in the target compound could favor interactions with nitroreductases or redox-sensitive targets .
Biological Activity Trends :
- Antibacterial/antifungal activity in diphenylimidazole-indole derivatives correlates with aromatic stacking and hydrophobic interactions . The target compound’s nitrobenzenesulfonyl group might reduce such activity due to increased polarity.
- GPCR modulators like Calhex-231 rely on hydrogen bonding and steric effects from bulky substituents (e.g., naphthyl), suggesting the target compound’s sulfonamide could enable distinct receptor interactions .
Hypothetical Physicochemical and Pharmacokinetic Profiles
While explicit data are unavailable, inferences can be drawn from structural analogues:
- LogP : The nitrobenzenesulfonyl group may lower logP (increased polarity) compared to diphenylimidazole derivatives.
- Solubility : The imidazolidine ring’s saturation could improve aqueous solubility relative to aromatic imidazole cores.
Biological Activity
The compound 1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features an indole ring system substituted with a dimethyl group and a nitrobenzene sulfonyl moiety. The synthesis typically involves the reaction of imidazolidine derivatives with 3-nitrobenzenesulfonyl chloride under controlled conditions to yield the target compound.
Anticancer Properties
Recent studies have indicated that derivatives similar to This compound exhibit significant anticancer properties. For instance, compounds with nitro-substituents have shown micromolar activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 10 |
| Similar Nitro-substituted Derivatives | HeLa | 8 |
| Similar Nitro-substituted Derivatives | B16F10 | 12 |
The mechanism of action for these compounds often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Enzyme Inhibition
The sulfonyl group present in This compound allows for interactions with various enzymes. Notably, it has been studied for its potential as an inhibitor of certain proteases and kinases, which are critical in cancer progression . The nitro group can also be reduced to form reactive intermediates that participate in biochemical reactions.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Nitro-substituted Triazenes : Research on 4-nitro-substituted triazenes revealed their ability to preferentially target malignant cells while sparing normal cells. These compounds induced ER stress leading to apoptosis, similar to mechanisms observed in the target compound .
- Enzyme Interaction Studies : A study demonstrated that imidazole derivatives could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare 1-[3,4-dimethyl-1-(3-nitrobenzenesulfonyl)imidazolidin-2-yl]-1H-indole, and what are their critical reaction conditions?
The compound is synthesized via sulfonylation of imidazolidine intermediates. A key step involves reacting 3,4-dimethylimidazolidin-2-yl-indole with 3-nitrobenzenesulfonyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Friedel-Crafts acylation (e.g., using AlCl₃ in dichlorobenzene) may precede sulfonylation to construct the indole backbone . Reaction optimization requires strict temperature control (often reflux in DMF or THF) and inert atmospheres to prevent hydrolysis .
Q. How is the purity and structural integrity of this compound validated in academic research?
Characterization relies on multi-spectral analysis :
- ¹H NMR (DMSO-d₆): Peaks at δ 11.75 (indole NH), 8.51–6.20 (aromatic protons), and 3.12 ppm (methyl groups) confirm substituents .
- FTIR : Bands at ~3418 cm⁻¹ (N-H stretch), 1625–1440 cm⁻¹ (C=C/C=N aromatic), and 1242 cm⁻¹ (S=O sulfonyl) .
- HRMS : Molecular ion peaks (e.g., m/z 425.515) match calculated values within 0.02% error . Elemental analysis (C, H, N) further validates purity, with deviations <0.05% .
Q. What solvents and reaction conditions are optimal for recrystallizing this compound?
High-purity crystals are obtained via slow evaporation from ethanol or isopropyl alcohol at 0–5°C, yielding solids with sharp melting points (e.g., 238–239°C) . Polar aprotic solvents like DMF are avoided due to sulfonyl group hydrolysis risks .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for this compound (e.g., antimicrobial vs. null activity)?
Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter biological activity .
- Assay conditions : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative), inoculum size, or solvent (DMSO concentration) affect results .
- Purity : Byproducts from incomplete sulfonylation (e.g., unreacted imidazolidine) may skew bioassays . Validate purity via HPLC (>98%) before testing .
Q. What strategies optimize the sulfonylation step to avoid byproducts like sulfonic acid derivatives?
Key optimizations include:
- Using anhydrous solvents (e.g., THF) and molecular sieves to scavenge moisture .
- Slow addition of sulfonyl chloride at 0°C to minimize exothermic side reactions .
- Post-reaction quenching with ice-water and extraction with CH₂Cl₂ to isolate the sulfonamide while leaving sulfonic acids in the aqueous layer .
Q. How do electronic effects of the 3-nitrobenzenesulfonyl group influence reactivity in downstream functionalization?
The electron-withdrawing nitro group deactivates the sulfonyl moiety, reducing nucleophilic substitution susceptibility. For example:
- Nucleophilic attack at the sulfonyl group requires strong bases (e.g., NaH in DMF) .
- Electrophilic aromatic substitution on the indole ring is hindered unless directed by activating groups (e.g., -OMe) . Computational studies (DFT) can predict reactive sites by mapping electron density .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Acidic hydrolysis : The sulfonyl group resists cleavage below 80°C but may undergo indole ring protonation, leading to decomposition .
- Basic hydrolysis : Strong bases (e.g., NaOH) promote sulfonamide cleavage via SN2 mechanisms, forming 3-nitrobenzenesulfonate and imidazolidine fragments . Stability studies (TGA/DSC) reveal decomposition onset at ~200°C .
Methodological Challenges and Solutions
Q. How can researchers resolve overlapping peaks in ¹H NMR spectra caused by imidazolidine and indole protons?
- Use DMSO-d₆ to deshield NH protons (δ 11.75) and simplify splitting patterns .
- Apply COSY or NOESY to differentiate coupled aromatic protons (e.g., J = 7.4 Hz for adjacent indole H) .
- Compare with spectra of simpler analogs (e.g., 3,4-dimethylimidazolidine) to assign ambiguous signals .
Q. What computational tools aid in predicting the compound’s drug-likeness or binding modes?
- SwissADME : Predicts logP (~3.2), solubility (<0.1 mg/mL), and Lipinski compliance .
- AutoDock Vina : Models interactions with biological targets (e.g., cytochrome P450) via nitro group hydrogen bonding and sulfonyl π-π stacking .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show no effect?
- Structural heterogeneity : Impurities (e.g., unreacted indole intermediates) may exhibit independent activity .
- Test concentrations : MIC values vary with dilution protocols (e.g., 10 µg/mL vs. 100 µg/mL) .
- Resistance mechanisms : Efflux pumps in clinical isolates (e.g., S. aureus) may reduce efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
